molecular formula C8H7N3S2 B8617785 5-(Pyridin-2-ylsulfanyl)-thiazol-2-ylamine

5-(Pyridin-2-ylsulfanyl)-thiazol-2-ylamine

Cat. No.: B8617785
M. Wt: 209.3 g/mol
InChI Key: PSBBUVLUPRJZGE-UHFFFAOYSA-N
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Description

5-(Pyridin-2-ylsulfanyl)-thiazol-2-ylamine is a useful research compound. Its molecular formula is C8H7N3S2 and its molecular weight is 209.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7N3S2

Molecular Weight

209.3 g/mol

IUPAC Name

5-pyridin-2-ylsulfanyl-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7N3S2/c9-8-11-5-7(13-8)12-6-3-1-2-4-10-6/h1-5H,(H2,9,11)

InChI Key

PSBBUVLUPRJZGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SC2=CN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromothiazole hydrobromide (1.00 g, 3.85 mmol) in DMF (8 mL) was added 2-mercaptopyridine (428 mg, 3.85 mmol) followed by addition of powdered K2CO3 (1.81 g, 15.09 mmol). The mixture was stirred at 80° C. for 1 h and at rt for 16 h. The solvent was removed in vacuo at 80° C. and the compound was partitioned between H2O and EtOAc. The aqueous layer was extracted with EtOAc and the organic phase was extracted with HCl 1N. The acidic extract was neutralized with saturated NaHCO3 and the precipitate was extracted with EtOAc, washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound 169 (589 mg, 73% yield). 1H NMR: (Acetone-d6) δ(ppm): 8.36 (s, 1H), 7.66 (s, 1H), 7.20 (s, 1H), 7.12-7.05 (m, 2H), 6.84 (s, 2H). m/z: 210.1 (MH+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.81 g
Type
reactant
Reaction Step Two
Yield
73%

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